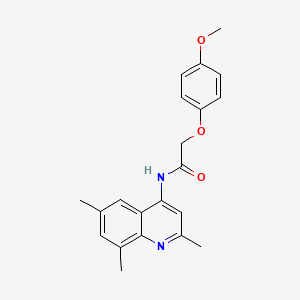
2-(4-methoxyphenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methoxyphenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-Methoxyphenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of acetamides and incorporates a quinoline moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C18H22N2O3
- Molecular Weight: 314.38 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The quinoline structure is known to influence various cellular pathways, including:
- Antioxidant Activity: The compound exhibits potential antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Antimicrobial Activity: Studies suggest that derivatives of quinoline compounds can inhibit bacterial growth and have antifungal properties.
- Anti-inflammatory Effects: The presence of the methoxyphenoxy group may enhance the anti-inflammatory activity by modulating inflammatory cytokines.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of cell wall synthesis.
- Anti-inflammatory Properties : Research highlighted in Pharmacological Research indicated that analogs of this compound reduced inflammation in murine models by inhibiting the NF-kB pathway. This suggests potential applications in treating inflammatory diseases such as arthritis.
- Antioxidant Studies : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in human cell lines, indicating its potential role as a therapeutic agent in oxidative stress-related conditions.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-9-14(2)21-18(10-13)19(11-15(3)22-21)23-20(24)12-26-17-7-5-16(25-4)6-8-17/h5-11H,12H2,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUQBGQYFWIMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)COC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














